molecular formula C18H17ClN4O B2973408 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 946339-64-6

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole

Cat. No.: B2973408
CAS No.: 946339-64-6
M. Wt: 340.81
InChI Key: NFQBAMDSOQTHTD-UHFFFAOYSA-N
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Description

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into their reduced forms.

    Substitution: Substitution reactions can occur at the piperazine ring or the indazole moiety, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Chlorine, bromine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is unique due to its specific substitution pattern and the presence of both piperazine and indazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-13-4-3-5-14(12-13)22-8-10-23(11-9-22)18(24)17-15-6-1-2-7-16(15)20-21-17/h1-7,12H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQBAMDSOQTHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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